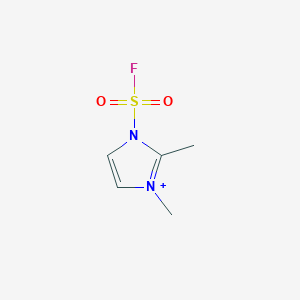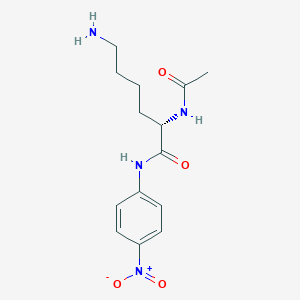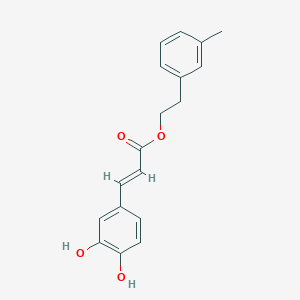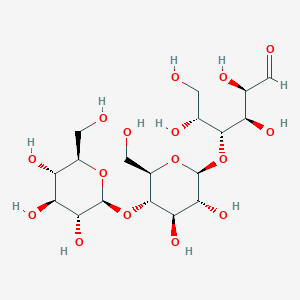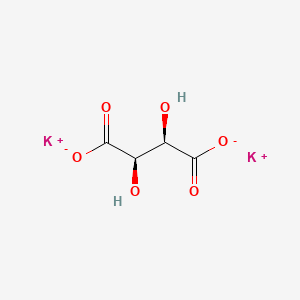![molecular formula C21H15Br2NaO5S B8099649 sodium;2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenolate](/img/structure/B8099649.png)
sodium;2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “sodium;2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenolate” is known as 1,3-Dimethyl-2-imidazolidinone. It is a cyclic urea used primarily as a high-boiling polar aprotic solvent. This compound is colorless and highly polar, with excellent thermal and chemical stability. It is often used in various industrial applications, including detergents, dyestuffs, electronic materials, and polymer manufacturing .
准备方法
1,3-Dimethyl-2-imidazolidinone can be synthesized from 1,2-dimethylethylenediamine by reacting it with phosgene. This reaction produces the desired cyclic urea compound. The synthetic route involves the following steps:
Starting Material: 1,2-dimethylethylenediamine.
Reagent: Phosgene.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of phosgene.
Product Isolation: The product is isolated by removing the side product, imidazolium chloride, and the solvent, resulting in the crystalline product in high yield.
化学反应分析
1,3-Dimethyl-2-imidazolidinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used.
科学研究应用
1,3-Dimethyl-2-imidazolidinone has several scientific research applications:
Chemistry: It is used as a solvent in various chemical reactions due to its high polarity and thermal stability.
Biology: It is employed in biological studies as a solvent for polar compounds.
Medicine: It is used in the synthesis of pharmaceutical compounds and as a solvent in drug formulation.
Industry: It is utilized in the production of detergents, dyestuffs, electronic materials, and polymers.
作用机制
The mechanism by which 1,3-Dimethyl-2-imidazolidinone exerts its effects is primarily through its role as a solvent. It enhances the solubility of various compounds, facilitating their reactions and interactions. The molecular targets and pathways involved include:
Solvation: It solvates both inorganic and organic compounds, enhancing their reactivity.
Stabilization: It stabilizes reactive intermediates, allowing for smoother reaction progress.
Pathways: It participates in various chemical pathways by acting as a medium for reactions.
相似化合物的比较
1,3-Dimethyl-2-imidazolidinone can be compared with other similar compounds such as:
Dimethylpropyleneurea (DMPU): Both are cyclic ureas used as polar aprotic solvents. 1,3-Dimethyl-2-imidazolidinone has higher thermal stability.
Hexamethylphosphoramide (HMPA): While HMPA is also a polar aprotic solvent, it is carcinogenic, making 1,3-Dimethyl-2-imidazolidinone a safer alternative.
N,N-Dimethylformamide (DMF): DMF is another polar aprotic solvent, but it has a lower boiling point compared to 1,3-Dimethyl-2-imidazolidinone.
Similar Compounds
- Dimethylpropyleneurea (DMPU)
- Hexamethylphosphoramide (HMPA)
- N,N-Dimethylformamide (DMF)
1,3-Dimethyl-2-imidazolidinone stands out due to its high thermal stability and non-carcinogenic nature, making it a preferred choice in various applications .
属性
IUPAC Name |
sodium;2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Br2O5S.Na/c1-11-7-13(9-16(22)19(11)24)21(14-8-12(2)20(25)17(23)10-14)15-5-3-4-6-18(15)29(26,27)28-21;/h3-10,24-25H,1-2H3;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOIORUCCYNQPE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)[O-])Br.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)Br)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)[O-])Br.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Br2NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-((7AS)-8,8-dimethyl-1,1-dioxidohexahydro-2H-3a,6-methanobenzo[d]isothiazol-7-yl)but-2-en-1-one](/img/structure/B8099571.png)
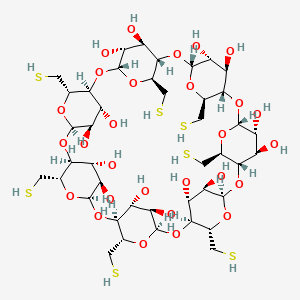
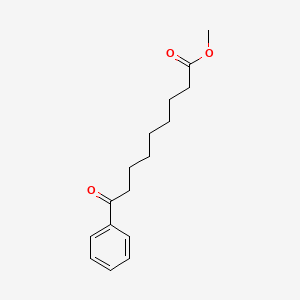
![methyl (4R)-4-[(1R,3aS,3bR,4R,5aR,7R,9aS,9bS,11aR)-7-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-9a,11a-dimethyl-tetradecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoate](/img/structure/B8099595.png)
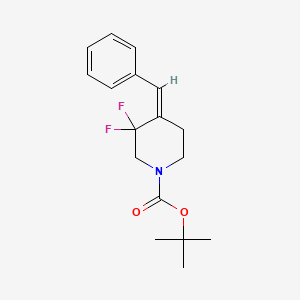
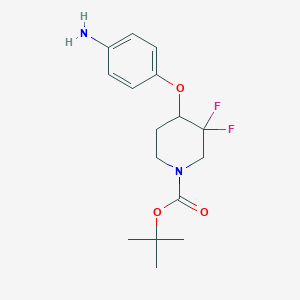
![5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene](/img/structure/B8099622.png)
![[4-(Pentafluoroethoxy)phenyl]boronic acid](/img/structure/B8099627.png)
